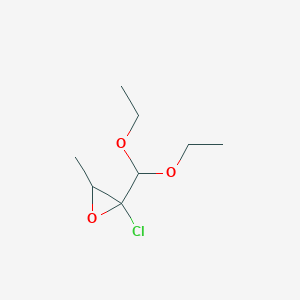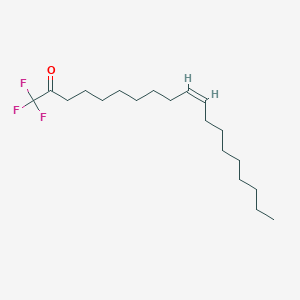![molecular formula C17H15N3O2 B066532 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate CAS No. 188680-81-1](/img/structure/B66532.png)
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, resulting in a flat aromatic system. The chemical formula is C₁₆H₁₀. This yellow-green solid is the smallest peri-fused polycyclic aromatic hydrocarbon, where the rings are fused through more than one face. Pyrene forms during the incomplete combustion of organic compounds and was first isolated from coal tar .
Synthetic Routes and Reaction Conditions:
Bromination: Pyrene can be brominated using a bromine solution in carbon tetrachloride, resulting in bromopyrene.
Benzannulation Reaction: Pyrene derivatives can be synthesized through a double or quadruple benzannulation reaction of alkynes promoted by Brønsted acid.
Industrial Production Methods:
- Pyrene is typically produced during the incomplete combustion of organic materials, such as fossil fuels, wood, and other organic substances .
Types of Reactions:
Reduction: Reduction with sodium affords the radical anion.
Substitution: Pyrene undergoes halogenation, Diels-Alder additions, and nitration with varying degrees of selectivity.
Common Reagents and Conditions:
Oxidation: Chromate is commonly used for oxidation reactions.
Reduction: Sodium is used for reduction reactions.
Substitution: Bromine in carbon tetrachloride is used for bromination.
Major Products:
Oxidation: Perinaphthenone and naphthalene-1,4,5,8-tetracarboxylic acid.
Reduction: Radical anion.
Substitution: Bromopyrene.
Scientific Research Applications
Pyrene and its derivatives find use in various fields due to their fluorescent properties:
Analytical Chemistry: Employed as a probe to study different systems.
Materials Science: Used in the fabrication of photovoltaic cells and organic light-emitting diodes (OLEDs).
Environmental Monitoring: Used as a marker for pollution.
Biological Studies: Investigated for its effects on microbial degradation of polycyclic aromatic hydrocarbons.
Mechanism of Action
Pyrene exerts its effects through various molecular mechanisms:
Comparison with Similar Compounds
Peropyrene: Larger polycyclic aromatic hydrocarbon with extended conjugation.
Teropyrene: Another extended polycyclic aromatic hydrocarbon with unique structural properties.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness of Pyrene:
Properties
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11(2)17(21)22-16-9-8-12(3)10-15(16)20-18-13-6-4-5-7-14(13)19-20/h4-10H,1H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIRTMYIIZODPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C(=C)C)N2N=C3C=CC=CC3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)






![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)

